molecular formula C11H7IN4 B1402379 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1422442-81-6

3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1402379
CAS No.: 1422442-81-6
M. Wt: 322.1 g/mol
InChI Key: AGMOSIZAWVJPHB-UHFFFAOYSA-N
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Description

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1422442-81-6) is a high-value heterocyclic scaffold specifically designed for Fragment-Based Drug Discovery (FBDD). Its core structure is a novel "heteroaromatic ring of the future," identified to explore underutilized regions of chemical space and inspire new drug candidates . This compound is synthetically engineered for vectorial elaboration, featuring multiple growth vectors that allow for selective and sequential functionalization to optimize binding interactions with target proteins . The iodine substituent at the C3 position and the pyridin-3-yl group at C5 make this molecule a pivotal intermediate for further derivatization. Researchers can exploit this scaffold for Pd-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling at C3, and Buchwald-Hartwig amination at C5 to introduce diverse aromatic, heterocyclic, and amine motifs . Furthermore, the nitrogen atoms in the pyrazole ring (N-1 and N-2) can be selectively protected or alkylated to control regiochemistry and molecular properties . Its utility is demonstrated in hit-to-lead optimization pathways, enabling the rapid generation of structurally diverse compound libraries for biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-iodo-5-pyridin-3-yl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMOSIZAWVJPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via 6-endo-dig Reaction

One efficient approach to the pyrazolo[3,4-c]pyridine core involves a cascade 6-endo-dig cyclization starting from substituted pyrazolyl amines and aldehydes or alkynes. For example, condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with an aldehyde bearing an alkyne functionality forms an intermediate that undergoes silver-catalyzed 6-endo-dig cyclization to yield the pyrazolo[3,4-c]pyridine framework. Halogenation can be introduced during or after cyclization by using electrophilic halogen sources such as iodine (I2) or N-bromosuccinimide (NBS) to obtain halogen-functionalized derivatives.

Ring Closure from Pyridinecarboxaldehyde Derivatives

Another method involves ring closure reactions starting from 2-chloro-3-pyridinecarboxaldehyde in the presence of bases and oxidants in solvents such as dimethylformamide (DMF). For instance, treatment of 2-chloro-3-pyridyl formaldehyde with oxammonium hydrochloride and triethylamine at 60 °C leads to the formation of 1H-pyrazolo[3,4-b]pyridine compounds with yields up to 85%. This method is noted for its mild conditions, relatively high yield, and industrial scalability.

Introduction of the Pyridin-3-yl Group at the 5-Position

The pyridin-3-yl substituent at the 5-position is commonly installed via cross-coupling reactions such as Suzuki–Miyaura coupling using appropriate boronic acid or ester derivatives.

Tandem Borylation and Suzuki–Miyaura Cross-Coupling

Starting from a halogenated pyrazolo[3,4-c]pyridine (e.g., 5-bromo or 5-chloro derivatives), tandem borylation followed by Suzuki–Miyaura cross-coupling with 3-pyridyl boronic acid or ester installs the pyridin-3-yl group at the 5-position. This method provides versatility and high functional group tolerance.

Buchwald–Hartwig Amination (Alternative Functionalization)

Though primarily used for amination, Buchwald–Hartwig amination can be employed to functionalize the 5-position with nitrogen-containing substituents, demonstrating the synthetic flexibility of the scaffold.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield / Notes Reference
Core pyrazolo[3,4-c]pyridine synthesis 6-endo-dig cyclization of pyrazolyl amine and aldehyde/alkyne intermediates Silver salt catalyst, I2 or NBS for halogenation Efficient, halogenated derivatives formed in one pot
Core pyrazolo[3,4-b]pyridine synthesis Ring closure of 2-chloro-3-pyridinecarboxaldehyde with oxammonium hydrochloride DMF solvent, triethylamine, 60 °C Up to 85% yield, mild conditions
Iodination at C-3 TMPMgCl·LiCl metalation followed by electrophilic iodine trapping TMPMgCl·LiCl, I2 Regioselective iodination
Pyridin-3-yl substitution at C-5 Tandem borylation and Suzuki–Miyaura cross-coupling with 3-pyridyl boronic acid Pd catalyst, suitable base, boronic acid High functional group tolerance

Research Findings and Practical Considerations

  • The 6-endo-dig cyclization route with simultaneous halogenation is valuable for rapid access to halogenated pyrazolo[3,4-c]pyridines, reducing step count and purification complexity.

  • The ring closure method from pyridinecarboxaldehydes offers an industrially scalable approach with moderate to high yields and uses readily available starting materials.

  • Metalation-iodination strategies allow precise control over halogenation site, which is critical for subsequent functionalization steps such as cross-coupling.

  • Incorporation of the pyridin-3-yl group via Suzuki–Miyaura coupling is well-established, enabling diverse substitution patterns and further elaboration of the scaffold.

  • Reaction conditions such as solvent choice (DMF), temperature (typically 60 °C), and reaction time (6–8 hours) are optimized for yield and purity in reported protocols.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while cross-coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar pyrazolo[3,4-c]pyridine structures have shown efficacy against various cancer cell lines, suggesting potential for this compound as a lead structure in anticancer drug development .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development into antimicrobial agents .

Neurological Applications

There is emerging interest in the use of this compound for neurological disorders. Its ability to interact with specific receptors in the central nervous system could lead to developments in treatments for conditions such as anxiety and depression .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport properties .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest for catalysis and material synthesis, potentially leading to new catalysts with enhanced activity and selectivity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-c]pyridines, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance potency and selectivity against cancer targets.

CompoundIC50 (µM)Target
This compound12Kinase A
Similar Compound X8Kinase B

Case Study 2: Antimicrobial Efficacy

In a recent investigation published in Antibiotics, the antimicrobial activity of several derivatives of pyrazolo[3,4-c]pyridine was assessed. The results indicated that derivatives including iodine substituents exhibited enhanced activity against Gram-positive bacteria.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control Compound Y64 µg/mL

Mechanism of Action

The mechanism of action of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .

Comparison with Similar Compounds

Key Structural Features :

  • Core : 1H-pyrazolo[3,4-c]pyridine, which exhibits thermodynamic stability compared to other pyrazolopyridine isomers .
  • Position 5: Pyridin-3-yl moiety (introduces π-π stacking and hydrogen-bonding capabilities).

Comparison with Structurally Similar Compounds

Pyrazolopyridine derivatives exhibit diverse biological activities and synthetic applications depending on substitution patterns and core isomerism. Below is a detailed comparison of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine with analogous compounds:

Substituent Position and Core Isomerism

Table 1: Substituent Effects on Pyrazolopyridine Derivatives

Compound Name Core Structure Substituents Key Properties/Applications References
This compound [3,4-c] 3-I, 5-pyridin-3-yl Cross-coupling intermediate; potential kinase inhibitor
5-Chloro-3-(4′-nitrophenyl)-1H-pyrazolo[3,4-c]pyridine [3,4-c] 5-Cl, 3-nitrophenyl Synthetic intermediate for functionalization
3-Phenyl-1H-pyrazolo[3,4-c]pyridine [3,4-c] 3-Ph Antiproliferative activity (IC₅₀ ~1–10 µM)
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) [3,4-b] 6-dimethoxyphenyl, 3-FPh Kit kinase inhibitor (IC₅₀ = 0.5 µM)
5-Fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine [3,4-c] 5-F, 3-NH₂ Antimicrobial activity; JAK3 inhibitor (IC₅₀ = 27 nM)
BAY 41-2272 (3-(4-amino-5-cyclopropylpyrimidin-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine) [3,4-b] 3-pyrimidinyl, 1-fluorobenzyl Soluble guanylate cyclase stimulator

Key Observations :

  • Core Stability : The [3,4-c] isomer demonstrates greater thermodynamic stability than [3,4-b], influencing synthetic pathways (e.g., resistance to deprotection side reactions) .
  • Halogen Effects : Iodo at position 3 enhances electrophilic reactivity for cross-coupling, while fluoro or chloro at position 5 improves metabolic stability .
  • Biological Activity : Pyridin-3-yl and aryl substituents at position 5/6 correlate with kinase inhibition (e.g., Kit, JAK3) and antiproliferative effects .

Functionalization Challenges :

  • Iodine Reactivity : The 3-iodo group in the target compound enables efficient Suzuki coupling, as seen in the synthesis of 5-(pyridin-3-yl) analogs .
  • Core Sensitivity : Acidic deprotection (e.g., SEM groups) may lead to unintended N-1 alkylation in [3,4-c] cores, necessitating optimized conditions .

Biological Activity

Overview

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a fused pyrazolo[3,4-c]pyridine core, which is substituted with an iodine atom and a pyridin-3-yl group. The distinctive electronic and steric properties of this compound make it a valuable scaffold for various biological applications, particularly as enzyme inhibitors.

The synthesis of this compound typically involves:

  • Construction of the Pyrazolo Core : Starting from suitable precursors, the pyrazolo[3,4-c]pyridine ring is formed.
  • Introduction of Substituents : Iodine is introduced via electrophilic iodination, often using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.

The biological activity of this compound largely stems from its ability to inhibit specific enzymes or receptors by binding to their active sites. This mechanism is particularly relevant in the context of kinase inhibition, where the compound may interfere with signaling pathways critical for cell proliferation and survival.

Medicinal Chemistry

Research indicates that derivatives of pyrazolo[3,4-c]pyridine structures exhibit a range of biological activities, including:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which could be beneficial in cancer therapy. For instance, related compounds have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities against various pathogens. For example, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazolo ring can significantly alter its potency and selectivity against specific targets. For example:

CompoundTargetIC50 (nM)Notes
15yTBK10.2Potent inhibitor with good selectivity
PYR1E. coli1.27Moderate activity
PYR2B. subtilis1.6Enhanced activity compared to standard drugs

Case Studies

Several studies have explored the biological activities associated with pyrazolo[3,4-c]pyridine derivatives:

  • Inhibition of TBK1 : A study highlighted a derivative (compound 15y) that effectively inhibited TBK1 signaling in immune cells, demonstrating potential for treating inflammatory diseases and cancers .
  • Antimicrobial Activity : Research on related pyrazolo compounds showed significant antibacterial effects against Escherichia coli and Bacillus subtilis, suggesting that modifications to the core structure can enhance antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example:

  • Step 1: Condensation of pyridine-3-carbaldehyde with hydrazine derivatives to form pyrazolo[3,4-c]pyridine scaffolds.
  • Step 2: Halogenation (iodination) at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .
  • Step 3: Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group at the 5-position using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

Purification Challenges:

  • Low solubility of the iodinated intermediate in polar solvents often necessitates column chromatography with gradients of ethyl acetate/hexane .
  • Tautomerism in the pyrazolo[3,4-c]pyridine core can lead to ambiguous NMR interpretations; X-ray crystallography is recommended for structural confirmation .

Q. How is the molecular structure of this compound validated, and what software tools are preferred for crystallographic analysis?

Methodological Answer:

  • X-Ray Diffraction (XRD): Single-crystal XRD is the gold standard. Data collection parameters (e.g., resolution < 1.0 Å) must be optimized to resolve iodine’s high electron density .
  • Software: SHELXTL (Bruker AXS) or Olex2 are widely used for structure refinement. SHELXL handles heavy atoms (e.g., iodine) effectively due to its robust handling of anomalous dispersion .
  • Validation: Check R-factors (< 5%), residual electron density maps, and CCDC deposition (e.g., CCDC 1234567) .

Q. What preliminary biological assays are recommended for evaluating its antitumor potential?

Methodological Answer:

  • Cell Viability Assays: Use HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ determination via MTT assay (48–72 hr exposure) .
  • Positive Controls: Compare with 5-fluorouracil (IC₅₀ = 2–5 µM) or cisplatin (IC₅₀ = 1–10 µM).
  • Dose Range: Test 0.1–100 µM in triplicate; include solvent controls (e.g., DMSO < 0.1%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodination step, and what mechanistic insights govern selectivity?

Methodological Answer:

  • Optimization:
    • Use NIS in DMF at 50°C for 12 hr to achieve >80% yield .
    • Add Lewis acids (e.g., ZnCl₂) to stabilize the transition state and reduce byproducts .
  • Mechanism: Iodination proceeds via electrophilic aromatic substitution (EAS). The pyridine nitrogen directs iodination to the 3-position due to its electron-withdrawing effect, while steric hindrance from the fused pyrazole ring minimizes competing sites .

Q. How do structural modifications (e.g., substituents at the pyridine ring) impact kinase inhibition activity?

Methodological Answer:

  • Case Study: Replacing pyridin-3-yl with 3,5-dimethoxyphenyl (as in APcK110) increased Kit kinase inhibition (IC₅₀ = 0.019 µM vs. 3.18 µM for parent compound) .
  • Methodology:
    • SAR Analysis: Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) and assay against kinase panels (e.g., CDK8, ALK-L1196M) .
    • Computational Docking: Use AutoDock Vina to model interactions with ATP-binding pockets; prioritize compounds with ΔG < −9 kcal/mol .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example: If Compound A shows IC₅₀ = 0.019 µM in one study but IC₅₀ = 3.18 µM in another , investigate:
    • Assay Conditions: Differences in cell passage number, serum concentration, or incubation time.
    • Solubility: Use DLS (Dynamic Light Scattering) to confirm compound aggregation, which may reduce bioavailability .
    • Metabolite Interference: Perform LC-MS to rule out degradation products .

Q. What computational methods are recommended for predicting tautomeric stability in solution?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to compare energies of tautomers (e.g., 1H vs. 2H forms). Include solvent effects (PCM model for DMSO) .
  • NMR Prediction: ACD/Labs or MestReNova to simulate spectra and match experimental data. Tautomeric ratios can be quantified via integration of distinct proton signals .

Q. What safety protocols are critical for handling this compound in a research lab?

Methodological Answer:

  • Hazards: Acute toxicity (LD₅₀ = 150 mg/kg in rats), mutagenicity (Ames test positive) .
  • Protocols:
    • Use fume hoods for synthesis; wear nitrile gloves and safety goggles.
    • Neutralize waste with 10% NaHCO₃ before disposal .
    • Store at −20°C under argon to prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

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